molecular formula C9H11BrO2 B172401 2-Bromo-1-(methoxymethoxy)-4-methylbenzene CAS No. 104750-60-9

2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B172401
CAS No.: 104750-60-9
M. Wt: 231.09 g/mol
InChI Key: SJWKLDHXNANXLL-UHFFFAOYSA-N
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Description

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene typically involves the bromination of 1-(methoxymethoxy)-4-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a solvent like dichloromethane (CH2Cl2) and are conducted at room temperature to ensure controlled bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 1-(methoxymethoxy)-4-methylphenol, 1-(methoxymethoxy)-4-methylamine, or 1-(methoxymethoxy)-4-methoxybenzene.

    Oxidation: Formation of 2-Bromo-1-(methoxymethoxy)-4-methylbenzoic acid.

    Reduction: Formation of 1-(methoxymethoxy)-4-methylbenzene.

Scientific Research Applications

2-Bromo-1-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to molecular targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(methoxymethoxy)benzene: Similar structure but lacks the methyl group.

    2-Bromo-1-(methoxymethoxy)-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methyl group.

    1-Bromo-2-(methoxymethoxy)ethane: Different backbone structure but similar functional groups.

Uniqueness

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both the bromine atom and the methoxymethoxy group on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-(methoxymethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-3-4-9(8(10)5-7)12-6-11-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWKLDHXNANXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440774
Record name 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104750-60-9
Record name 2-BROMO-1-(METHOXYMETHOXY)-4-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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